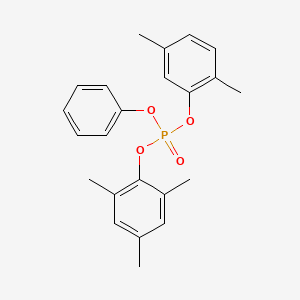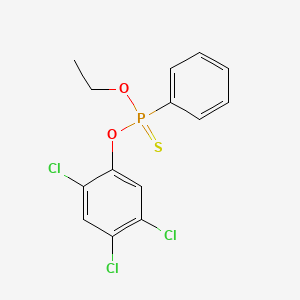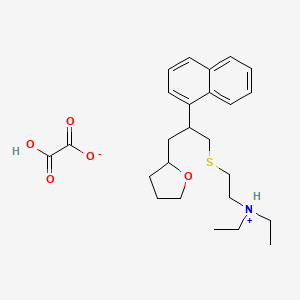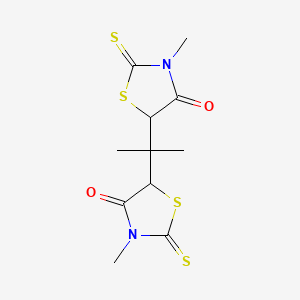
CID 123134376
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 123134376” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 123134376 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary depending on the desired application and the scale of production. Common methods include multi-step organic synthesis, which may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors where the reaction conditions are optimized for maximum efficiency and yield. This may involve continuous flow processes, automated monitoring systems, and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
CID 123134376 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation reactions: may use reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction reactions: may use reagents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pressure.
Substitution reactions: may use reagents such as halogens or alkylating agents in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may produce alcohols or amines. Substitution reactions may result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
CID 123134376 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and studies to investigate its effects on biological systems.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of CID 123134376 involves its interaction with specific molecular targets and pathways in biological systems. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Eigenschaften
Molekularformel |
C12H24MgO4 |
|---|---|
Molekulargewicht |
256.62 g/mol |
InChI |
InChI=1S/2C6H12O2.Mg/c2*1-3-5(4-2)6(7)8;/h2*5H,3-4H2,1-2H3,(H,7,8); |
InChI-Schlüssel |
WMKJXMSCPRJMPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)O.CCC(CC)C(=O)O.[Mg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



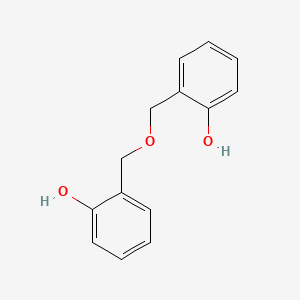


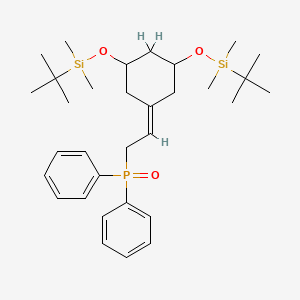
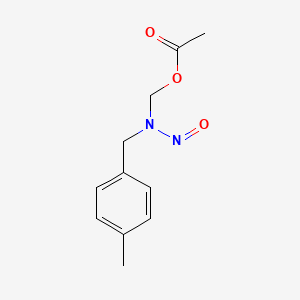
![4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol](/img/structure/B12806734.png)
![Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol](/img/structure/B12806741.png)
